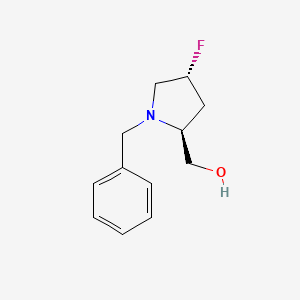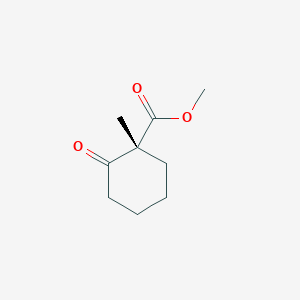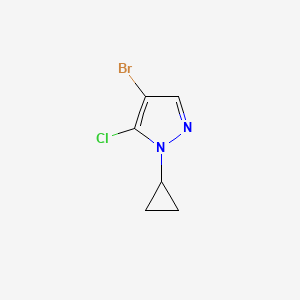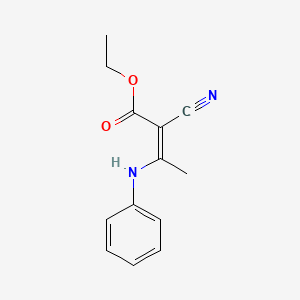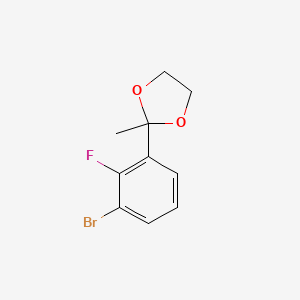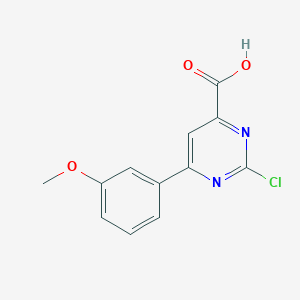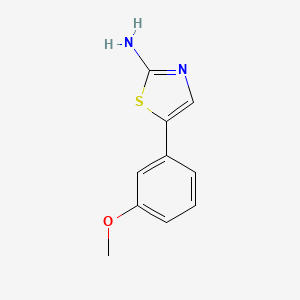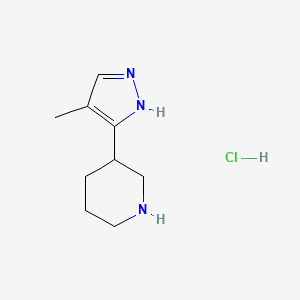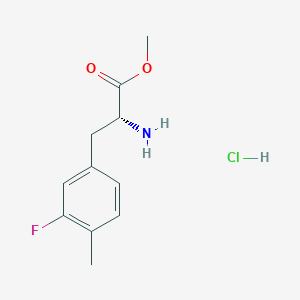
Methyl (R)-2-amino-3-(3-fluoro-4-methylphenyl)propanoate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
METHYL (2R)-2-AMINO-3-(3-FLUORO-4-METHYLPHENYL)PROPANOATE HYDROCHLORIDE is a chemical compound with a complex structure that includes an amino group, a fluorine atom, and a methyl group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of METHYL (2R)-2-AMINO-3-(3-FLUORO-4-METHYLPHENYL)PROPANOATE HYDROCHLORIDE typically involves multiple steps, including the formation of the amino acid backbone and the introduction of the fluorine and methyl groups. Common synthetic routes may involve the use of protecting groups to ensure selective reactions at specific sites on the molecule. Reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety in the production process.
化学反応の分析
Types of Reactions
METHYL (2R)-2-AMINO-3-(3-FLUORO-4-METHYLPHENYL)PROPANOATE HYDROCHLORIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine and amino groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions can vary widely, including different temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids or ketones, while substitution reactions can produce a variety of substituted phenyl derivatives.
科学的研究の応用
METHYL (2R)-2-AMINO-3-(3-FLUORO-4-METHYLPHENYL)PROPANOATE HYDROCHLORIDE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of METHYL (2R)-2-AMINO-3-(3-FLUORO-4-METHYLPHENYL)PROPANOATE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
Similar compounds include other amino acid derivatives with fluorine and methyl substitutions on the phenyl ring, such as:
- 3-Fluoro-4-methylphenyl isocyanate
- Other fluorinated amino acid derivatives
Uniqueness
METHYL (2R)-2-AMINO-3-(3-FLUORO-4-METHYLPHENYL)PROPANOATE HYDROCHLORIDE is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the fluorine and methyl groups on the phenyl ring can enhance its stability and binding properties compared to other similar compounds.
特性
分子式 |
C11H15ClFNO2 |
|---|---|
分子量 |
247.69 g/mol |
IUPAC名 |
methyl (2R)-2-amino-3-(3-fluoro-4-methylphenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C11H14FNO2.ClH/c1-7-3-4-8(5-9(7)12)6-10(13)11(14)15-2;/h3-5,10H,6,13H2,1-2H3;1H/t10-;/m1./s1 |
InChIキー |
YRWOKMPWSATUGI-HNCPQSOCSA-N |
異性体SMILES |
CC1=C(C=C(C=C1)C[C@H](C(=O)OC)N)F.Cl |
正規SMILES |
CC1=C(C=C(C=C1)CC(C(=O)OC)N)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





